molecular formula C9H14N2 B092999 Acrylaldehyde diallylhydrazone CAS No. 18491-20-8

Acrylaldehyde diallylhydrazone

Cat. No. B092999
CAS RN: 18491-20-8
M. Wt: 150.22 g/mol
InChI Key: UBWAKKDBDWRUAI-YFHOEESVSA-N
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Description

Acrylaldehyde diallylhydrazone (ADA) is a chemical compound that has been widely studied for its potential therapeutic applications. It is a hydrazone derivative of acetaldehyde and diallylamine, which has been shown to possess significant anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

Acrylaldehyde diallylhydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Acrylaldehyde diallylhydrazone has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.

Mechanism Of Action

The mechanism of action of Acrylaldehyde diallylhydrazone is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and chemokines, which are responsible for the inflammatory response. It also appears to induce apoptosis in cancer cells, which leads to their death.

Biochemical And Physiological Effects

Acrylaldehyde diallylhydrazone has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which leads to a decrease in inflammation. It also appears to induce apoptosis in cancer cells, which leads to their death. Additionally, Acrylaldehyde diallylhydrazone has been shown to possess antioxidant properties, which protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Acrylaldehyde diallylhydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using Acrylaldehyde diallylhydrazone in lab experiments is that it can be toxic at high concentrations, which means that care must be taken when handling it.

Future Directions

There are several potential future directions for research on Acrylaldehyde diallylhydrazone. One area of interest is the development of Acrylaldehyde diallylhydrazone-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the mechanism of action of Acrylaldehyde diallylhydrazone, which could lead to a better understanding of its properties and potential applications. Additionally, there is potential for the development of new synthesis methods for Acrylaldehyde diallylhydrazone, which could make it more accessible for research and development purposes.
Conclusion:
In conclusion, Acrylaldehyde diallylhydrazone is a promising compound with significant potential for therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of various diseases. While there is still much to learn about the mechanism of action of Acrylaldehyde diallylhydrazone, its biochemical and physiological effects make it an interesting compound for further research.

Synthesis Methods

Acrylaldehyde diallylhydrazone can be synthesized by reacting acetaldehyde with diallylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields Acrylaldehyde diallylhydrazone as a yellow oily liquid, which can be purified by distillation.

properties

CAS RN

18491-20-8

Product Name

Acrylaldehyde diallylhydrazone

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine

InChI

InChI=1S/C9H14N2/c1-4-7-10-11(8-5-2)9-6-3/h4-7H,1-3,8-9H2/b10-7-

InChI Key

UBWAKKDBDWRUAI-YFHOEESVSA-N

Isomeric SMILES

C=CCN(CC=C)/N=C\C=C

SMILES

C=CCN(CC=C)N=CC=C

Canonical SMILES

C=CCN(CC=C)N=CC=C

Origin of Product

United States

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